Bromobis(dimethylamino)borane Enables Solvent-Tunable Regioselectivity in Epoxide Opening: A Clear Differentiator from BH₂Br-DMS and BH₂Cl-DMS
In epoxide ring-opening reactions to form bromohydrins, BDB exhibits solvent-dependent regioselectivity that distinguishes it fundamentally from alternative bromoborane reagents. While BH₂Br-DMS and BH₂Cl-DMS demonstrate regioselectivity that is minimally affected by solvent polarity and temperature variation [1], BDB's regioselectivity is significantly influenced by the reaction medium. This solvent-tunable behavior provides synthetic chemists with an orthogonal control parameter for achieving specific primary versus secondary bromide product distributions, a capability not accessible with the DMS-complexed bromoboranes.
| Evidence Dimension | Solvent polarity effect on regioselectivity of epoxide opening |
|---|---|
| Target Compound Data | Regioselectivity is significantly influenced by solvent polarity; product distribution can be modulated by solvent choice |
| Comparator Or Baseline | BH₂Br-DMS and BH₂Cl-DMS: Polarity of solvent has very little or no effect on regioselectivity achieved |
| Quantified Difference | Qualitative difference: BDB exhibits solvent-dependent regioselectivity; DMS-boranes exhibit solvent-independent regioselectivity |
| Conditions | Epoxide opening to bromohydrins at 0°C to ambient temperature; borderline SN2-type mechanism favoring primary over secondary bromides for terminal epoxides except styrene oxide |
Why This Matters
This solvent-tunable selectivity provides a distinct synthetic lever for controlling product distribution in bromohydrin synthesis, enabling BDB to achieve product ratios that BH₂Br-DMS and BH₂Cl-DMS cannot access under identical conditions.
- [1] Josyula, K.V.B.; Gao, Y.; Bansal, R.K.; Srebnik, M. Dibromoborane-Dimethyl Sulfide and Monobromoborane-Dimethyl Sulfide as Superior Reagents for the Opening of Oxiranes to Bromohydrins. Molecules Online 1998, 2, 102-105. View Source
